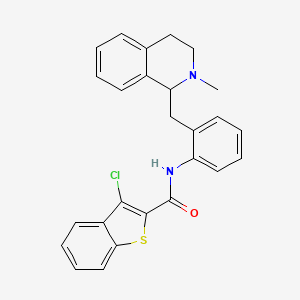
Stachybotrylactam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stachybotrylactam is a mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as black mold. This compound is part of a group of secondary metabolites that are known for their toxic properties. Stachybotrys chartarum is often found in water-damaged buildings and has been associated with various health issues in humans and animals .
准备方法
Synthetic Routes and Reaction Conditions: Stachybotrylactam is typically isolated from cultures of Stachybotrys chartarum. The fungus is grown on specific media that support the production of mycotoxins. Common media include potato-dextrose-agar and cellulose-agar, which have been shown to yield high concentrations of this compound .
Industrial Production Methods: Industrial production of this compound involves cultivating Stachybotrys chartarum under controlled conditions to maximize the yield of the compound. The cultivation process includes maintaining optimal temperature, humidity, and nutrient supply. The mycotoxin is then extracted and purified using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) .
化学反应分析
Types of Reactions: Stachybotrylactam undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
科学研究应用
Stachybotrylactam has several applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis of mycotoxins and their chemical properties.
Biology: Researchers investigate its effects on cellular processes and its role in fungal pathogenicity.
Medicine: this compound is studied for its potential antiviral properties, particularly against HIV-1 protease.
Industry: It serves as a biomarker for detecting contamination in buildings and agricultural products.
作用机制
Stachybotrylactam exerts its effects by inhibiting specific enzymes and disrupting cellular processes. One of its known targets is the HIV-1 protease, where it inhibits the enzyme with an IC50 value of 161 micromolar . Additionally, it has been shown to interfere with lipid accumulation in HepG2 cells without observable cytotoxicity at concentrations up to 100 micromolar .
相似化合物的比较
Stachybotrylactam is unique among mycotoxins due to its specific structure and biological activity. Similar compounds include:
Satratoxin G, H, F: These are also produced by Stachybotrys chartarum and share similar toxic properties.
Roridin E: Another macrocyclic trichothecene with comparable effects.
Verrucarin J: Known for its cytotoxic properties and produced by the same fungal species
This compound stands out due to its specific inhibition of HIV-1 protease and its unique structural features, making it a valuable compound for both research and industrial applications.
属性
分子式 |
C23H31NO4 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one |
InChI |
InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17+,18-,22+,23-/m1/s1 |
InChI 键 |
ZSVLMDBFFSSVAK-RCJATNNHSA-N |
手性 SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CNC5=O)O)(CC[C@H](C2(C)C)O)C |
规范 SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


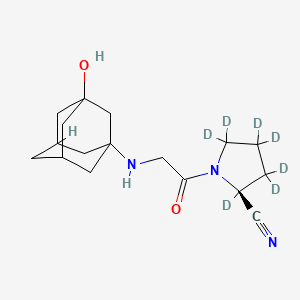
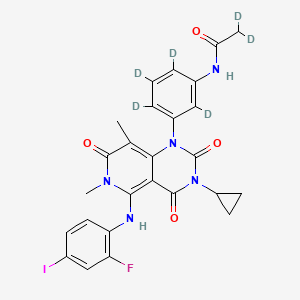
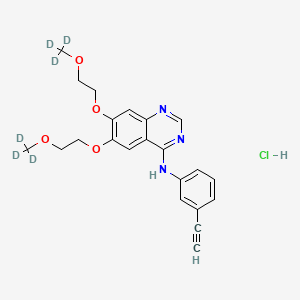
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
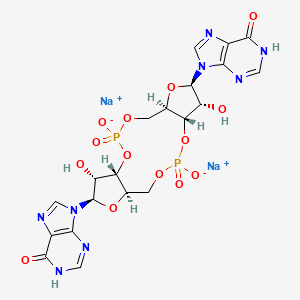
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)
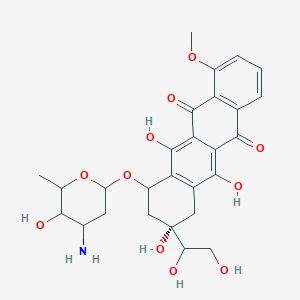
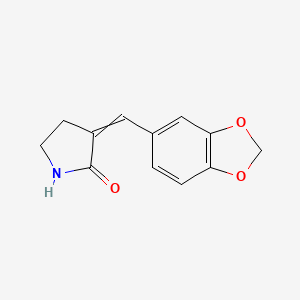

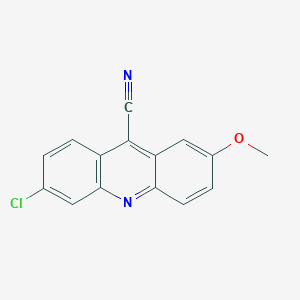
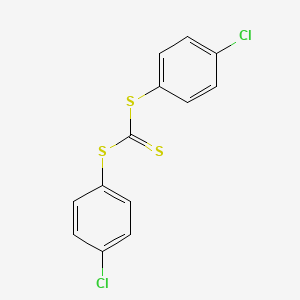
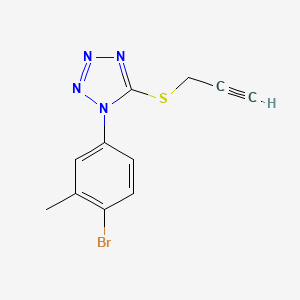
![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)
